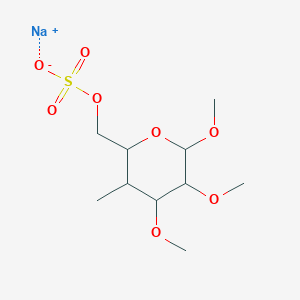
C17-Sphinganine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C17-Sphinganine: , also known as heptadecasphinganine, is a synthetic bioactive sphingolipid. It is an isomer of sphinganine and belongs to the class of sphingoid bases. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: C17-Sphinganine can be synthesized through a multi-step process involving the condensation of fatty acids with amino alcohols. The synthesis typically involves the following steps:
Condensation Reaction: A fatty acid, such as heptadecanoic acid, is condensed with an amino alcohol, such as serine, in the presence of a catalyst.
Reduction Reaction: The resulting product is then reduced using a reducing agent like sodium borohydride to form the sphinganine backbone.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
化学反应分析
Types of Reactions: C17-Sphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine and other derivatives.
Reduction: Reduction reactions can convert it to dihydrosphingosine.
Substitution: It can undergo substitution reactions to form various sphingolipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Sphingosine: Formed through oxidation.
Dihydrosphingosine: Formed through reduction.
Various Sphingolipid Derivatives: Formed through substitution reactions.
科学研究应用
C17-Sphinganine has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for chromatographic analysis of sphingosine compounds.
Biology: Studied for its role in cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential as a biomarker for diseases such as sepsis and diabetes.
Industry: Used in the development of bioactive compounds with antimicrobial properties.
作用机制
C17-Sphinganine exerts its effects through various molecular targets and pathways:
Cell Membrane Integration: It integrates into cell membranes, affecting membrane fluidity and signaling pathways.
Enzyme Inhibition: It inhibits enzymes involved in sphingolipid metabolism, such as sphingosine kinase.
Signaling Pathways: It modulates signaling pathways such as the mTOR signaling pathway and NF-κB signaling pathway.
相似化合物的比较
Sphinganine: A closely related compound with a similar structure but different chain length.
Sphingosine: Another sphingoid base with an unsaturated hydrocarbon chain.
Dihydrosphingosine: A reduced form of sphinganine
Uniqueness of C17-Sphinganine: this compound is unique due to its specific chain length and bioactivity. It has been shown to inhibit the growth of Candida glabrata and Candida albicans with a minimum bactericidal concentration of 0.5 μg/mL . This specific bioactivity makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-aminoheptadecane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQUQCFJDMSIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
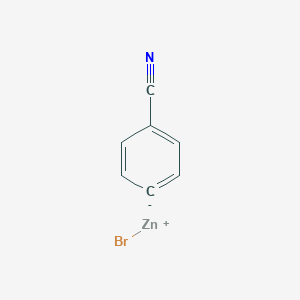

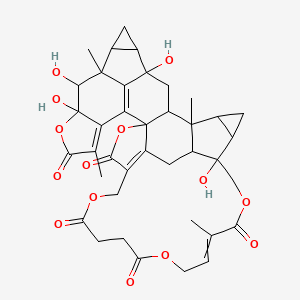
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
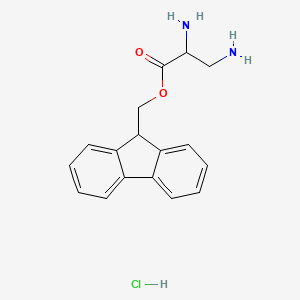
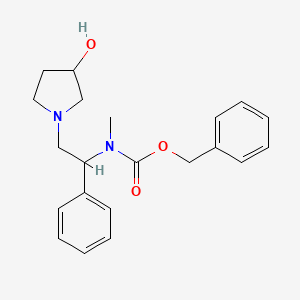
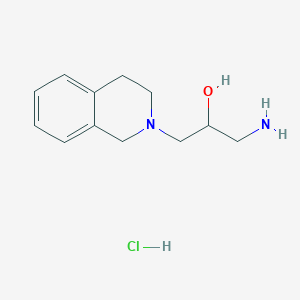
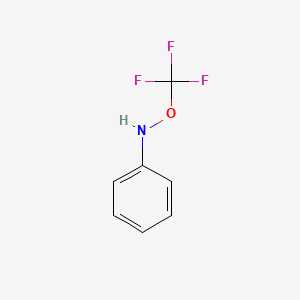

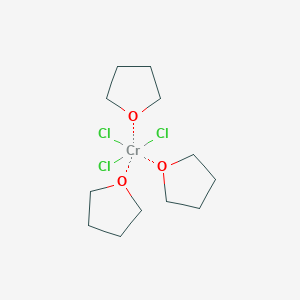
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)


